
2-(Butanoyloxy)propane-1,2,3-tricarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Butanoyloxy)propane-1,2,3-tricarboxylic acid: is a tricarboxylic acid derivative. This compound is known for its role as an inhibitor of the enzyme aconitase, which interferes with the Krebs cycle . It is also found in natural products such as mycotoxins and macrocyclic inhibitors .
准备方法
Synthetic Routes and Reaction Conditions: 2-(Butanoyloxy)propane-1,2,3-tricarboxylic acid can be synthesized in two steps from fumaric acid . The first step involves the esterification of fumaric acid to form the corresponding ester, followed by a reaction with butanoic acid under specific conditions to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of fumaric acid as a starting material. The process includes esterification and subsequent reaction with butanoic acid under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 2-(Butanoyloxy)propane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Chemistry: In chemistry, 2-(Butanoyloxy)propane-1,2,3-tricarboxylic acid is used as a precursor for the synthesis of various organic compounds. It is also employed in the study of enzyme inhibition and metabolic pathways .
Biology: In biological research, this compound is used to study the inhibition of aconitase and its effects on the Krebs cycle. It is also utilized in the investigation of mycotoxins and their biological activities .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in the treatment of diseases related to metabolic dysfunction .
Industry: Industrially, this compound is used in the production of plasticizers and other chemical intermediates. It is also employed in the synthesis of macrocyclic inhibitors for various applications .
作用机制
2-(Butanoyloxy)propane-1,2,3-tricarboxylic acid exerts its effects by inhibiting the enzyme aconitase. This inhibition interferes with the Krebs cycle, preventing the conversion of citric acid to isocitric acid . The compound binds to aconitase, blocking its active site and thereby disrupting the metabolic pathway .
相似化合物的比较
Citric Acid: Similar in structure but contains a hydroxyl group that 2-(Butanoyloxy)propane-1,2,3-tricarboxylic acid lacks.
Isocitric Acid: Another tricarboxylic acid involved in the Krebs cycle, differing in the arrangement of functional groups.
Aconitic Acid: An intermediate in the Krebs cycle, structurally related but with different functional groups.
Uniqueness: this compound is unique due to its specific inhibitory action on aconitase and its role in disrupting the Krebs cycle. This makes it a valuable tool in biochemical research and industrial applications .
属性
CAS 编号 |
278777-48-3 |
|---|---|
分子式 |
C10H14O8 |
分子量 |
262.21 g/mol |
IUPAC 名称 |
2-butanoyloxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C10H14O8/c1-2-3-8(15)18-10(9(16)17,4-6(11)12)5-7(13)14/h2-5H2,1H3,(H,11,12)(H,13,14)(H,16,17) |
InChI 键 |
IPJYAQLGXSFZPA-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)OC(CC(=O)O)(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


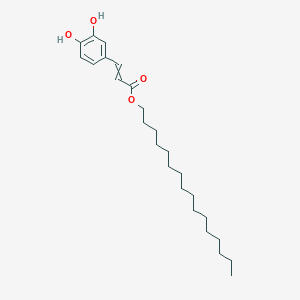
![1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14257440.png)
![Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]-](/img/structure/B14257449.png)
![1h-Imidazo[4,5-c][2,7]naphthyridine](/img/structure/B14257450.png)
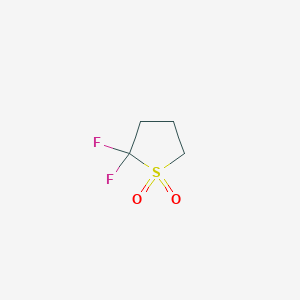
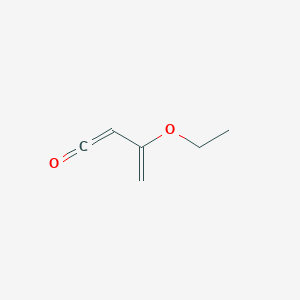
![Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro-](/img/structure/B14257459.png)
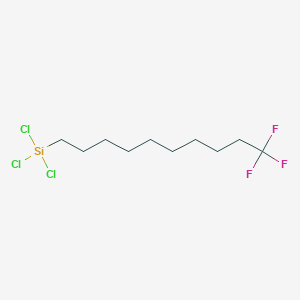
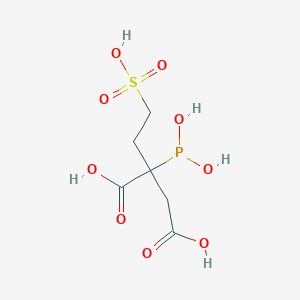
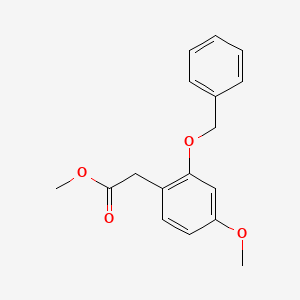
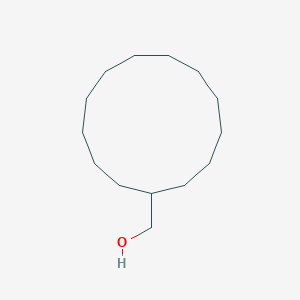
![Benzene, [2-methyl-2-(2-propenyloxy)propyl]-](/img/structure/B14257492.png)
![Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14257493.png)
![1-(2-Imino-1,3-thiazol-3(2H)-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14257506.png)
